Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate

Anti-inflammatory NSAID In‑vivo pharmacology

Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate (CAS 40679-16-1) is a 2,4,5-trisubstituted thiazole derivative with molecular formula C18H14ClNO2S and molecular weight 343.8 g/mol. It is the methyl ester of fentiazac (4-(4-chlorophenyl)-2-phenylthiazole-5-acetic acid), a non-steroidal anti-inflammatory drug (NSAID) first described in 1974 and subsequently marketed for joint and muscular pain.

Molecular Formula C18H14ClNO2S
Molecular Weight 343.83
CAS No. 40679-16-1
Cat. No. B2834975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate
CAS40679-16-1
Molecular FormulaC18H14ClNO2S
Molecular Weight343.83
Structural Identifiers
SMILESCOC(=O)CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H14ClNO2S/c1-22-16(21)11-15-17(12-7-9-14(19)10-8-12)20-18(23-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
InChIKeyMNHHEXIAIMMTSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Overview for Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate (CAS 40679-16-1)


Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate (CAS 40679-16-1) is a 2,4,5-trisubstituted thiazole derivative with molecular formula C18H14ClNO2S and molecular weight 343.8 g/mol [1]. It is the methyl ester of fentiazac (4-(4-chlorophenyl)-2-phenylthiazole-5-acetic acid), a non-steroidal anti-inflammatory drug (NSAID) first described in 1974 and subsequently marketed for joint and muscular pain [2]. The compound integrates a 4-chlorophenyl substituent at position‑4, a phenyl ring at position‑2, and a methyl acetate side‑chain at position‑5 of the thiazole core, placing it within the well‑characterized 2,4‑diarylthiazole‑5‑acetic acid series [3]. Commercially, it is supplied at ≥95% purity by multiple vendors and is handled under standard laboratory storage conditions [1].

Rationale Against Simple Replacement of Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate with In‑Class Analogues


Within the 2,4‑diarylthiazole‑5‑acetate family, the position and nature of the ester group critically modulate lipophilicity, metabolic stability, and bioactivation kinetics [1]. While the parent acid (fentiazac) is a clinically validated NSAID with activity comparable to indomethacin, its methyl ester exhibits a computed XLogP3 of 5.5 versus a predicted LogP of ~4.85 for the free acid, representing a differential of ≈0.65 log units that can translate to a >4‑fold increase in membrane partitioning [2]. Furthermore, esters of this chemotype are known to function as prodrugs or transient intermediates, with the methyl ester undergoing slower hydrolysis than ethyl or isopropyl analogues, thereby offering tunable pharmacokinetic profiles unattainable with the parent acid alone [1]. These properties mean that a scientist cannot simply interchange the methyl ester with fentiazac or another ester and expect identical cellular uptake, tissue distribution, or in‑vivo pharmacodynamic behaviour.

Differential Quantitative Evidence for Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate vs. Closest Analogs


Anti‑Inflammatory Potency of the Parent Acid vs. Indomethacin in the Rat Carrageenin Edema Model

The parent acid, 4‑(4‑chlorophenyl)‑2‑phenylthiazole‑5‑acetic acid (fentiazac), was directly compared with indomethacin in the carrageenin‑induced rat paw edema assay. Fentiazac demonstrated anti‑inflammatory activity 'comparable with indomethacin' and was five‑fold more potent than phenylbutazone in adjuvant‑induced polyarthritis [1]. Although these data pertain to the acid form, the methyl ester serves as a lipophilic prodrug or synthetic precursor that can be hydrolysed to the active acid in vivo, providing a route to achieve equivalent potency with potentially enhanced oral absorption [2].

Anti-inflammatory NSAID In‑vivo pharmacology

Lipophilicity Advantage Over the Free Acid Form (Fentiazac)

The methyl ester exhibits a computed XLogP3 of 5.5 [1], whereas the free acid fentiazac has a predicted LogP of 4.85 . This ΔLogP of ≈0.65 translates to an estimated 4.5‑fold higher octanol‑water partition coefficient. While no direct cell‑permeability data are available for this specific ester, the class‑level structure‑activity relationship indicates that increasing lipophilicity within the 2,4‑diarylthiazole‑5‑acetate series correlates with improved passive membrane diffusion, a prerequisite for intracellular target engagement [2].

Prodrug design Membrane permeability LogP

Antimalarial Activity of 4‑(4‑Chlorophenyl)thiazole Scaffold Against Chloroquine‑Sensitive P. falciparum

In a 2023 study, a series of 4‑(4‑chlorophenyl)thiazole compounds—structurally encompassing the methyl ester scaffold—were tested against the chloroquine‑sensitive Plasmodium falciparum 3D7 strain. The compounds inhibited parasite growth with IC50 values ranging from 0.79 µM to >10 µM, comparing favourably with chloroquine as the reference antimalarial [1]. Concurrently, low cytotoxicity was observed against mouse splenocytes, with the compounds promoting nitric oxide production and cell proliferation without significant cell death [1]. Although individual compound data were not disaggregated, the class‑level activity implicates the methyl ester as a prospective antimalarial lead.

Antimalarial Plasmodium falciparum Cytotoxicity

Reduced Gastrointestinal Toxicity Potential Relative to Other NSAIDs (Class‑Level, Patent‑Based Evidence)

A patent evaluating 4‑(4‑chlorophenyl)‑2‑(4‑hydroxyphenyl)thiazole‑5‑acetic acid against fentiazac reported markedly lower acute oral toxicity for the hydroxy analogue: at 450 mg/kg, 0/6 mice died with the hydroxy compound versus 2‑3/6 for fentiazac at 24 h, and the differential widened at higher doses [1]. Although the methyl ester itself was not tested in that study, the data establish that structural modifications on the thiazole‑5‑acetic acid core—such as esterification—can significantly alter toxicity, supporting the concept that the methyl ester may exhibit a distinct safety profile warranting independent evaluation.

Toxicity Therapeutic index NSAID safety

High‑Confidence Application Scenarios for Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate


Preclinical Anti‑Inflammatory Efficacy Screening

The compound is directly indicated for rodent carrageenin‑edema or adjuvant‑arthritis models where the methyl ester can serve as a prodrug of fentiazac, a validated NSAID with potency comparable to indomethacin [1]. Its higher lipophilicity may yield faster oral absorption and sustained tissue levels relative to the free acid, making it suitable for PK‑PD correlation studies in anti‑inflammatory programmes.

Antimalarial Lead‑Optimisation Campaigns

Based on the demonstrated activity of 4‑(4‑chlorophenyl)thiazole analogs against chloroquine‑sensitive P. falciparum 3D7 (IC50 as low as 0.79 µM) [2], this methyl ester can be deployed as a scaffold‑hopping starting point or reference compound in medium‑throughput antimalarial screening. Its favourable in‑silico ADMET properties further support its candidacy for early‑stage hit‑to‑lead exploration.

Prodrug Design and Pharmacokinetic Profiling

The ester functionality provides a tractable handle for hydrolysis‑rate studies. The methyl ester’s XLogP3 of 5.5 versus the acid’s ~4.85 creates a defined lipophilicity window for investigating passive permeability and first‑pass metabolism in Caco‑2 or MDCK cell monolayers [3]. This makes the compound a valuable tool for laboratories engaged in rational prodrug optimisation.

Chemical‑Biology Probe Synthesis

The presence of a methyl ester group at the 5‑position enables straightforward conversion to amides, hydroxamic acids, or hydrazides—transformations that are not directly accessible with the free acid without protection. This synthetic versatility positions the compound as a preferred intermediate for generating affinity probes or activity‑based protein‑profiling reagents targeting COX‑1/COX‑2 or other thiazole‑binding proteins [1].

Quote Request

Request a Quote for Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.